Rhodium acetate

Description

Structure

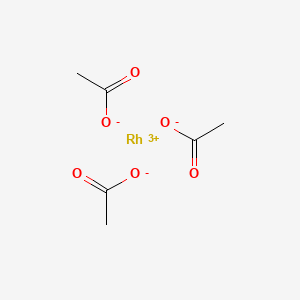

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

rhodium(3+);triacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Rh/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVOOVMQUISJERI-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Rh+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9O6Rh | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067178 | |

| Record name | Acetic acid, rhodium(3+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26105-49-7, 42204-14-8 | |

| Record name | Acetic acid, rhodium(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026105497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodium acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042204148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, rhodium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, rhodium(3+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhodium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Rhodium(3+) acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Bonding of Rhodium(II) Acetate

For Researchers, Scientists, and Drug Development Professionals

Rhodium(II) acetate (B1210297), with the chemical formula Rh₂(O₂CCH₃)₄, is a coordination complex that has garnered significant attention in the scientific community. Its unique structural features and electronic properties make it a versatile catalyst for a range of organic transformations, and its interactions with biological molecules are of considerable interest in drug development. This technical guide provides a comprehensive overview of the structure and bonding of the rhodium(II) acetate core, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding.

Molecular Structure

Rhodium(II) acetate exists as a dimer, featuring a characteristic "paddlewheel" structure.[1][2] In this arrangement, two rhodium atoms are bridged by four acetate ligands. The coordination geometry around each rhodium atom is approximately octahedral. Each rhodium ion is bonded to four oxygen atoms from the bridging acetate ligands in the equatorial plane, the other rhodium atom along the axial direction, and typically a labile axial ligand, such as water, in the remaining axial position.[1][2] This dimeric structure is the foundation of its chemical reactivity and catalytic activity.

The molecule crystallizes in the monoclinic system, with the space group C2/c.[1] The presence of axial ligands can influence the precise structural parameters, but the core paddlewheel motif remains consistent.

References

The Synthesis and Preparation of Dirhodium Tetraacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dirhodium tetraacetate, Rh₂(OAc)₄, is a coordination complex of significant interest in organic synthesis and catalysis. Its unique paddlewheel structure, featuring a rhodium-rhodium bond, facilitates a variety of transformations, most notably as a catalyst for cyclopropanation reactions. This technical guide provides an in-depth overview of the synthesis and preparation of dirhodium tetraacetate, consolidating experimental protocols and quantitative data from established literature.

Synthetic Overview

The most common and established method for the preparation of dirhodium tetraacetate involves the reaction of a rhodium(III) salt, typically hydrated rhodium(III) chloride (RhCl₃·xH₂O), with acetic acid in the presence of a reducing agent and a suitable solvent. The overall transformation involves the reduction of Rh(III) to Rh(II) and the coordination of four acetate (B1210297) ligands to form the characteristic dinuclear paddlewheel structure.

Experimental Protocols

Several variations of the synthetic procedure for dirhodium tetraacetate have been reported. The following protocols are compiled from various sources to provide a comprehensive and practical guide.

Protocol 1: Synthesis from Rhodium(III) Chloride in an Alcohol/Acetic Acid Mixture

This is a widely cited method for the laboratory-scale synthesis of dirhodium tetraacetate.[1]

Materials:

-

Hydrated rhodium(III) chloride (RhCl₃·xH₂O)

-

Glacial acetic acid (CH₃COOH)

-

Sodium acetate trihydrate (NaOAc·3H₂O)

-

Anhydrous ethanol (B145695) (or methanol)

-

Nitrogen gas (for inert atmosphere)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine hydrated rhodium(III) chloride, sodium acetate trihydrate, and glacial acetic acid in anhydrous ethanol.

-

Purge the reaction vessel with nitrogen gas to establish an inert atmosphere.

-

Heat the mixture to reflux with continuous stirring. The reaction progress is typically monitored by a color change of the solution.

-

After the reaction is complete (typically 1-2 hours), allow the mixture to cool to room temperature.

-

The crude product, which precipitates out of the solution, is collected by filtration.

-

The collected solid is washed with a suitable solvent, such as anhydrous methanol, to remove impurities.

-

The final product, emerald-green crystals of dirhodium tetraacetate, is dried under vacuum.

Protocol 2: Optimized Synthesis with Inorganic Additives

Recent developments have focused on improving the efficiency and scalability of the synthesis. One such method involves the use of inorganic additives to suppress the over-reduction of rhodium to its metallic state.

Materials:

-

Hydrated rhodium(III) chloride (RhCl₃·xH₂O)

-

Acetic acid

-

Lithium carbonate (Li₂CO₃)

-

Lithium chloride (LiCl) (optional, but beneficial for yield and robustness)

Procedure:

-

Combine hydrated rhodium(III) chloride, a slight excess of acetic acid, and lithium carbonate in a suitable reaction vessel.

-

The addition of lithium chloride can enhance the solubility of the rhodium(III) starting material.[2]

-

The reaction is typically carried out at an elevated temperature.

-

Upon completion, the product is isolated and purified using standard techniques such as crystallization. This method has been shown to significantly reduce the required excess of the carboxylate ligand.[2]

Quantitative Data

The following table summarizes the quantitative data from various reported synthetic procedures for dirhodium tetraacetate.

| Starting Material (Rhodium Source) | Reagents | Solvent(s) | Reaction Time (hours) | Temperature | Yield (%) | Purity (%) | Reference |

| RhCl₃·3H₂O | NaOAc·3H₂O, Glacial Acetic Acid | Anhydrous Ethanol | 1 | Reflux | 81 | 97.6 | [3] |

| RhCl₃·3H₂O | NaOAc·3H₂O, Glacial Acetic Acid | Anhydrous Ethanol | 1 | Reflux | 79 | 99.1 | [3] |

| RhCl₃·3H₂O | NaOAc·3H₂O, Glacial Acetic Acid | Anhydrous Ethanol | 2 | Reflux | 80 | 97.7 | [3] |

| RhCl₃·3H₂O | NaOAc·3H₂O, Glacial Acetic Acid | Ethylene Glycol | 1 | Reflux | 80 | 95.6 | [3] |

| Rhodium Hydroxide | Acetic Acid | - | - | - | 48 | - | [3] |

Visualization of the Synthetic Workflow

The following diagrams illustrate the key experimental workflow and the underlying chemical transformation in the synthesis of dirhodium tetraacetate.

Caption: General experimental workflow for the synthesis of dirhodium tetraacetate.

Caption: Overall chemical equation for the synthesis of dirhodium tetraacetate.

Reaction Mechanism

The formation of the paddlewheel-type dirhodium tetraacetate is a stepwise process.[4] Initially, the rhodium(III) precursor reacts with acetate ions to form intermediate complexes. This is followed by a reduction of Rh(III) to Rh(II), which then dimerizes to form the characteristic Rh-Rh bond of the final product. The acetate ligands bridge the two rhodium centers, resulting in the stable paddlewheel structure. The alcohol solvent can also act as a reducing agent in this process.

Conclusion

The synthesis of dirhodium tetraacetate from hydrated rhodium(III) chloride is a well-established and reliable method. By carefully controlling the reaction conditions, including the choice of solvent, temperature, and the use of additives, high yields of pure product can be obtained. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals in the fields of chemistry and drug development to successfully prepare this important catalyst for their applications.

References

In-Depth Technical Guide to Rhodium(II) Acetate Dimer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of rhodium(II) acetate (B1210297) dimer, a versatile catalyst in organic synthesis and a compound of interest in medicinal chemistry. This document details its chemical identifiers, experimental protocols for its synthesis and key applications, quantitative data from representative reactions, and visualizations of its catalytic cycles and biological interactions.

Core Chemical Information

Rhodium(II) acetate dimer, with the CAS number 15956-28-2, is an air-stable, green solid that serves as a pivotal catalyst for a variety of organic transformations.[1][2][3] Its unique paddlewheel structure is central to its catalytic activity.[4]

Chemical Identifiers

A summary of the key chemical identifiers for rhodium(II) acetate dimer is presented in the table below.

| Identifier | Value | Reference(s) |

| CAS Number | 15956-28-2 | [1][5] |

| Molecular Formula | C₈H₁₂O₈Rh₂ | [5] |

| Molecular Weight | 441.99 g/mol | [5] |

| IUPAC Name | Dirhodium tetraacetate | [1] |

| Synonyms | Rhodium(II) acetate, Tetrakis(acetato)dirhodium(II) | [1] |

| InChI | InChI=1S/4C2H4O2.2Rh/c41-2(3)4;;/h41H3,(H,3,4);;/q;;;;2*+2/p-4 | [5] |

| InChIKey | SYBXSZMNKDOUCA-UHFFFAOYSA-J | [5] |

| SMILES | CC(=O)O[Rh]1(OC(=O)C)O--INVALID-LINK--(OC(=O)C)O1 | |

| EC Number | 240-084-8 | [5] |

| Appearance | Emerald green powder | [1] |

| Solubility | Soluble in polar organic solvents and slightly soluble in water. | [1][5] |

Experimental Protocols

Detailed methodologies for the synthesis of rhodium(II) acetate dimer and its application in key organic reactions are provided below. These protocols are based on established literature procedures.

Synthesis of Rhodium(II) Acetate Dimer

This protocol describes the synthesis of rhodium(II) acetate dimer from rhodium(III) chloride hydrate.

Procedure:

-

A suspension of 10.0 g of hydrated rhodium(III) chloride (RhCl₃·xH₂O) in 400 mL of glacial acetic acid is refluxed for 18 hours. This results in a deep emerald-green solution.[2]

-

The majority of the acetic acid is removed by evaporation on a steam bath.[2]

-

Any remaining traces of acetic acid are removed by heating the residue at 120 °C for 1 hour.[2]

-

The solid residue is then extracted with boiling acetone (B3395972) until the extract is colorless.[2]

-

The acetone extract is quickly filtered through a fritted glass filter and concentrated to approximately one-third of its original volume on a steam bath.[2]

-

The concentrated solution is placed in a freezer for 18 hours to induce crystallization.[2]

-

The resulting green crystals of rhodium(II) acetate dimer are collected by filtration.

Catalytic Cyclopropanation of Styrene (B11656) with Ethyl Diazoacetate

This procedure details the use of rhodium(II) acetate dimer as a catalyst for the cyclopropanation of styrene.

Procedure:

-

To a solution of styrene (5.0 mmol) and rhodium(II) acetate dimer (0.01 mmol, 0.2 mol%) in 10 mL of dichloromethane (B109758) at room temperature, a solution of ethyl diazoacetate (1.0 mmol) in 5 mL of dichloromethane is added dropwise over a period of 1 hour with stirring.

-

The reaction mixture is stirred for an additional 2 hours at room temperature after the addition is complete.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the corresponding ethyl 2-phenylcyclopropane-1-carboxylate. The diastereomeric ratio (trans/cis) and enantiomeric excess (if a chiral rhodium catalyst is used) can be determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a chiral stationary phase.[6]

Intramolecular C-H Insertion

This protocol provides a general method for rhodium(II) acetate dimer-catalyzed intramolecular C-H insertion of a diazoacetoacetate derivative.

Procedure:

-

A solution of the diazoacetoacetate substrate (1.0 mmol) in 20 mL of a dry, inert solvent such as dichloromethane or toluene (B28343) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Rhodium(II) acetate dimer (0.01 mmol, 1 mol%) is added to the solution.

-

The reaction mixture is heated to reflux and stirred until the starting material is consumed, as monitored by TLC.

-

After cooling to room temperature, the solvent is removed in vacuo.

-

The crude product is purified by flash column chromatography on silica gel to yield the desired cyclized product.[7]

Quantitative Data

The following tables summarize typical quantitative data for reactions catalyzed by rhodium(II) acetate dimer.

Table 1: Cyclopropanation of Alkenes with Diazo Compounds

| Alkene | Diazo Compound | Catalyst Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |

| Styrene | Ethyl Diazoacetate | 0.2 | Dichloromethane | >95 | 75:25 | [6] |

| 1-Octene | Ethyl Diazoacetate | 1 | Dichloromethane | 85 | 70:30 | |

| Cyclohexene | Methyl Phenyldiazoacetate | 0.5 | Benzene | 90 | N/A (exo favored) |

Table 2: Intramolecular C-H Insertion Reactions

| Substrate | Product Ring Size | Catalyst Loading (mol%) | Solvent | Yield (%) | Reference |

| 1-diazo-5-hexan-2-one | Cyclopentanone | 1 | Dichloromethane | 80 | [7] |

| Ethyl 2-diazo-5-phenylpentanoate | Dihydronaphthalenone | 1 | Toluene | 75 |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key catalytic cycles and biological interactions involving rhodium(II) acetate dimer.

Catalytic Cycle of Cyclopropanation

References

- 1. Rhodium(II)_acetate [chemeurope.com]

- 2. Rhodium(II) acetate dimer | 15956-28-2 [chemicalbook.com]

- 3. Rh 110: Rhodium (II) acetate | CAS 15956 28 2 | Johnson Matthey [matthey.com]

- 4. Rhodium(II) acetate dimer 99.99 trace metals 15956-28-2 [sigmaaldrich.com]

- 5. Rhodium(II) acetate - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

A Comprehensive Technical Guide on Rhodium(II) Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental molecular properties of rhodium(II) acetate (B1210297), a key organometallic complex with significant applications in catalysis and pharmaceutical development.

Molecular Formula and Weight

Rhodium(II) acetate is most commonly encountered as a stable dimer, featuring a distinctive paddlewheel structure. This dimeric form is the basis for its catalytic activity. The compound can exist in both anhydrous and hydrated forms. The quantitative data for these forms are summarized below.

| Compound Form | Molecular Formula | Molar Mass ( g/mol ) |

| Anhydrous Dimer | C₈H₁₂O₈Rh₂[1][2][3][4][5] | 441.99[1][2][3][6][7] |

| Dihydrate Dimer | C₈H₁₆O₁₀Rh₂[8] | 478.02 |

The anhydrous form, with the chemical formula Rh₂(OOCCH₃)₄, is the most frequently utilized in synthetic chemistry.[7][9]

Experimental Protocols

Synthesis of Rhodium(II) Acetate Dimer:

A common laboratory-scale synthesis involves the heating of hydrated rhodium(III) chloride in glacial acetic acid.

-

Procedure:

-

A suspension of hydrated rhodium(III) chloride in glacial acetic acid is refluxed.

-

The reflux is continued until the solution turns a deep emerald-green color.

-

The bulk of the acetic acid is removed by evaporation.

-

The remaining residue is heated to remove any final traces of acetic acid.

-

The solid residue is then purified by extraction with a suitable solvent, such as boiling acetone, followed by crystallization.

-

Logical Relationships and Structures

The fundamental unit of rhodium(II) acetate dimerizes to form the catalytically active species. This relationship is depicted in the following diagram.

The structure of the rhodium(II) acetate dimer consists of two rhodium atoms, each with an octahedral geometry.[8] These rhodium atoms are bridged by four acetate ligands, forming the characteristic paddlewheel conformation.[8] A rhodium-rhodium bond exists between the two metal centers.[8]

References

- 1. Rhodium(II) acetate dimer | C8H12O8Rh2 | CID 122130469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Rhodium(II) acetate dimer | 15956-28-2 [chemicalbook.com]

- 4. Rhodium(II) acetate dimer, anhydrous, ca 46% Rh | Fisher Scientific [fishersci.ca]

- 5. 268632500 [thermofisher.com]

- 6. americanelements.com [americanelements.com]

- 7. 15956-28-2 CAS | RHODIUM (II) ACETATE DIMER | Homogeneous Catalyst | Article No. 05572 [lobachemie.com]

- 8. Rhodium(II)_acetate [chemeurope.com]

- 9. strem.com [strem.com]

A Technical Guide to the Solubility of Dirhodium Tetraacetate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dirhodium tetraacetate, often referred to as rhodium(II) acetate (B1210297) dimer (Rh₂(OAc)₄), in common organic solvents. Dirhodium tetraacetate is a key catalyst in a variety of organic transformations crucial for pharmaceutical synthesis and drug development.[1] A thorough understanding of its solubility is paramount for reaction optimization, purification, and the development of robust synthetic protocols.

Core Concepts in Solubility for Drug Development

The solubility of a catalyst like dirhodium tetraacetate is a critical parameter in process chemistry and drug development. Homogeneous catalysis, where the catalyst is dissolved in the reaction medium, relies on sufficient solubility to ensure optimal reaction kinetics and reproducibility. In later stages of drug development, catalyst solubility impacts downstream processing, including product isolation and purification, as well as regulatory considerations regarding residual catalyst levels in the final active pharmaceutical ingredient (API).

Qualitative and Quantitative Solubility of Dirhodium Tetraacetate

Dirhodium tetraacetate is generally described as an emerald green powder that is soluble in polar organic solvents.[2][3] While precise quantitative solubility data in a wide range of organic solvents is not extensively documented in publicly available literature, a qualitative understanding can be gleaned from various sources. The compound's paddlewheel structure and the nature of its acetate ligands influence its interactions with different solvent molecules. It is also noted to be soluble in water.[4][5]

Below is a summary of the reported solubility characteristics of dirhodium tetraacetate in several common organic solvents.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Reported Solubility |

| Methanol | CH₃OH | 32.7 | Soluble[4][5] |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Soluble[6] |

| Acetonitrile | CH₃CN | 37.5 | Forms adducts, implying solubility |

| Acetone | (CH₃)₂CO | 20.7 | Soluble[4] |

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | Soluble |

| Ethyl Acetate | CH₃COOCH₂CH₃ | 6.0 | Soluble[6] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | Soluble with heating and sonication (2 mg/mL)[7] |

Note: "Soluble" indicates that the source mentions solubility without providing specific quantitative data. The solubility in DMSO was achieved with assistance, which may not represent its solubility under standard conditions.

Experimental Protocol for Determining Solubility

For researchers requiring precise solubility data for their specific applications, a standardized experimental protocol is essential. The following is a general method for determining the solubility of an organometallic compound like dirhodium tetraacetate in an organic solvent.

Objective: To determine the saturation solubility of dirhodium tetraacetate in a given organic solvent at a specified temperature.

Materials:

-

Dirhodium tetraacetate

-

High-purity organic solvent of choice

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of dirhodium tetraacetate to a vial. The excess is crucial to ensure saturation.

-

Accurately pipette a known volume of the organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. This can range from several hours to 24 hours.[8]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the solid to settle.

-

Carefully draw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solids.

-

-

Quantification:

-

Gravimetric Method:

-

Weigh the vial containing the filtered solution.

-

Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that will not decompose the rhodium acetate.

-

Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of dissolved this compound.

-

Calculate the solubility in g/L or mg/mL.

-

-

Spectroscopic/Chromatographic Method:

-

Prepare a series of standard solutions of known concentrations of dirhodium tetraacetate in the solvent.

-

Measure the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions to generate a calibration curve.

-

Dilute the filtered saturated solution to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for dirhodium tetraacetate and the chosen solvent before starting any work.

Visualization of Catalytic Pathways

Dirhodium tetraacetate is a versatile catalyst in organic synthesis, notably in cyclopropanation and C-H functionalization reactions. Understanding these catalytic cycles is crucial for reaction design and optimization.

Catalytic Cycle of Cyclopropanation

Rhodium-catalyzed cyclopropanation typically involves the reaction of a diazo compound with an alkene. The generally accepted mechanism proceeds as follows:[1]

Caption: Catalytic cycle for rhodium-catalyzed cyclopropanation.

Experimental Workflow for a Catalyzed Reaction

A typical experimental workflow for a reaction utilizing dirhodium tetraacetate as a catalyst is outlined below.

Caption: General experimental workflow for a rhodium-catalyzed reaction.

Catalytic Cycle of C-H Functionalization

Dirhodium tetraacetate can also catalyze the insertion of a carbene into a C-H bond. This powerful transformation allows for the direct functionalization of otherwise unreactive bonds.[9]

Caption: Simplified catalytic cycle for C-H functionalization.

Conclusion

While specific quantitative solubility data for dirhodium tetraacetate remains a gap in readily accessible literature, a strong qualitative understanding of its behavior in common organic solvents provides a solid foundation for its application in research and development. The provided experimental protocol offers a reliable method for determining precise solubility values tailored to specific laboratory conditions. Furthermore, a clear visualization of its catalytic roles in key synthetic transformations underscores its importance and versatility in the synthesis of complex molecules relevant to the pharmaceutical industry.

References

- 1. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]

- 2. Rhodium(II) acetate - Wikipedia [en.wikipedia.org]

- 3. Rhodium(II)_acetate [chemeurope.com]

- 4. Rhodium(II) acetate dimer CAS#: 15956-28-2 [m.chemicalbook.com]

- 5. Rhodium(II) acetate dimer | 15956-28-2 [chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 9. Rhodium-catalyzed C–H functionalization-based approach to eight-membered lactams - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of Anhydrous Rhodium(II) Acetate for Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis, purification, and characterization of anhydrous rhodium(II) acetate (B1210297), a pivotal catalyst in modern organic synthesis. The methodologies detailed herein are compiled from established literature to ensure reliability and reproducibility for catalytic applications, particularly in reactions involving carbene transfer, such as cyclopropanation and C-H insertion.

Overview and Synthesis Strategy

Rhodium(II) acetate, with the chemical formula Rh₂(O₂CCH₃)₄, is a coordination complex featuring a paddlewheel structure with a Rh-Rh bond.[1] For catalytic purposes, the anhydrous form is often preferred to prevent interference from coordinated water molecules. The most common synthetic route involves the reaction of a rhodium(III) precursor with an acetate source in a suitable solvent system.[1][2] The resulting product is typically a solvated adduct, which must then be carefully dried to yield the anhydrous, catalytically active compound.[1]

The general synthesis workflow can be summarized as follows:

Caption: General workflow for the synthesis of anhydrous rhodium(II) acetate.

Experimental Protocols

The following protocols are based on methods reported in the scientific literature, particularly those providing high yields and purity.[3]

Synthesis of Rhodium(II) Acetate from Rhodium(III) Chloride

This procedure details a common and reliable method for preparing rhodium(II) acetate.

Materials:

-

Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)

-

Sodium acetate trihydrate (NaOAc·3H₂O)

-

Glacial acetic acid (CH₃COOH)

-

Anhydrous ethanol (C₂H₅OH)

-

Anhydrous methanol (B129727) (CH₃OH) for recrystallization

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a condenser and a nitrogen inlet, combine rhodium(III) chloride trihydrate (e.g., 0.20 g, 0.76 mmol), sodium acetate trihydrate (e.g., 0.60 g, 4.41 mmol), glacial acetic acid (e.g., 4.32 mL, 75 mmol), and anhydrous ethanol (e.g., 4.00 mL).[3]

-

Reaction: Under a nitrogen atmosphere, stir the mixture and slowly heat to reflux. Maintain reflux for 1-2 hours. The color of the solution should change to a deep emerald green.[3]

-

Crystallization: After the reaction is complete, cool the flask to room temperature. For complete crystallization, place the flask in a refrigerator at approximately 4°C for 6-8 hours.[3]

-

Isolation of Crude Product: Collect the emerald green crystals by filtration.

-

Purification: Recrystallize the crude product from a minimal amount of hot anhydrous methanol. Allow the solution to cool slowly to obtain purified crystals.[3]

-

Drying to Anhydrous Form: Dry the purified crystals under vacuum at an elevated temperature (e.g., 120°C) for at least 1 hour to remove all traces of solvent and water, yielding the anhydrous rhodium(II) acetate.[3][4]

Quantitative Data from Synthesis Examples

The following table summarizes quantitative data from various reported synthesis protocols, demonstrating the expected yields and purities.[3]

| Precursor (RhCl₃·3H₂O) | Sodium Acetate Trihydrate | Glacial Acetic Acid | Solvent | Yield | Purity |

| 0.76 mmol | 4.41 mmol | 0.075 mol | Anhydrous Ethanol (4.00 mL) | 81% | 97.6% |

| 0.76 mmol | 4.41 mmol | 0.066 mol | Anhydrous Ethanol (4.00 mL) | 79% | 99.1% |

| 0.76 mmol | 2.94 mmol | 0.071 mol | Anhydrous Ethanol (4.00 mL) | 80% | 97.7% |

| 0.76 mmol | 4.41 mmol | 0.075 mol | Ethanol/Ethyl Acetate (1:1, 4.00 mL) | 76% | 98.0% |

Characterization of Anhydrous Rhodium(II) Acetate

Proper characterization is crucial to confirm the identity, purity, and anhydrous nature of the prepared catalyst.

| Property | Description |

| Appearance | Emerald green to dark green microcrystalline powder. |

| Formula | C₈H₁₂O₈Rh₂ |

| Molecular Weight | 441.99 g/mol .[1] |

| Melting Point | Decomposes above 205°C.[5] |

| Solubility | Slightly soluble in polar organic solvents like methanol and acetone; insoluble in water.[1][5] |

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum is a key tool for confirming the presence of the acetate ligands and the absence of water. The spectrum of the anhydrous dimer is characterized by strong carboxylate stretching frequencies.[6]

| Wavenumber (cm⁻¹) | Assignment |

| ~1580-1600 | Asymmetric COO⁻ stretch |

| ~1410-1420 | Symmetric COO⁻ stretch |

| Absence of broad peak at ~3400 | Indicates absence of O-H stretch from water |

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the paramagnetic nature of the Rh(II) centers, obtaining sharp, well-resolved ¹H or ¹³C NMR spectra for rhodium(II) acetate is generally not feasible. The signals are typically very broad and difficult to interpret. Therefore, NMR is not a standard method for routine characterization of this compound.

Catalytic Applications and Activation

Anhydrous rhodium(II) acetate is a highly versatile catalyst for a range of organic transformations. It is particularly effective in reactions involving the transfer of carbene moieties from diazo compounds.[2]

Key Catalytic Reactions:

-

Cyclopropanation: Reaction of alkenes with diazo compounds.[2]

-

C-H Insertion: Intramolecular or intermolecular insertion of a carbene into a carbon-hydrogen bond.[2]

-

Ylide Formation: Reaction with heteroatom-containing compounds (e.g., sulfides, amines) to form ylides, which can undergo subsequent rearrangements.[4]

Catalyst Activation and Catalytic Cycle

Rhodium(II) acetate does not typically require a separate activation step before use. The catalytically active species, a rhodium-carbene intermediate, is generated in situ upon reaction with the diazo substrate.

The catalytic cycle for cyclopropanation serves as a representative example of its mode of action:

Caption: Simplified catalytic cycle for rhodium(II) acetate-catalyzed cyclopropanation.

Safety and Handling

-

General Precautions: Handle rhodium(II) acetate in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazards: May cause skin and eye irritation.[1] Ingestion or inhalation should be avoided.

-

Storage: Store in a tightly sealed container in a cool, dry place. The anhydrous form is hygroscopic and should be protected from moisture.

This guide provides a foundational understanding for the preparation and use of anhydrous rhodium(II) acetate in a research and development setting. For specific applications, further optimization of reaction conditions may be necessary.

References

- 1. Rhodium(II) acetate - Wikipedia [en.wikipedia.org]

- 2. Rhodium(II)_acetate [chemeurope.com]

- 3. CN102924259A - Synthetic method of rhodium acetate - Google Patents [patents.google.com]

- 4. Rhodium(II) acetate dimer | 15956-28-2 [chemicalbook.com]

- 5. Rhodium(II) acetate dimer, anhydrous, ca 46% Rh | Fisher Scientific [fishersci.ca]

- 6. Rhodium(II) acetate dimer | C8H12O8Rh2 | CID 122130469 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fundamental Chemical Properties of Rhodium(II) Acetate Dimer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of rhodium(II) acetate (B1210297) dimer, a versatile catalyst with significant applications in organic synthesis and drug development. This document details its structure, stability, solubility, and reactivity, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding of its chemical behavior.

Core Chemical and Physical Properties

Rhodium(II) acetate dimer, with the chemical formula Rh₂(O₂CCH₃)₄, is an emerald green, air-stable powder.[1][2] It is known for its unique "paddlewheel" structure and serves as a pivotal catalyst in a variety of organic transformations. While stable under normal conditions, it is hygroscopic and should be stored in an inert atmosphere at room temperature.[3][4] The compound is generally stable up to 240 °C, above which it begins to decompose.[5] Thermogravimetric analysis in a nitrogen atmosphere indicates reductive decomposition to rhodium metal particles between 300–400 °C.[6]

Physical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of rhodium(II) acetate dimer is presented in Table 1.

| Property | Value |

| Molecular Formula | C₈H₁₂O₈Rh₂ |

| Molecular Weight | 441.99 g/mol |

| Appearance | Emerald green to dark green crystalline powder[5][7] |

| Melting Point | >205 °C (decomposes) |

| Density | 1.126 g/cm³ |

| Solubility in Water | Soluble |

| Solubility in Organic Solvents | Slightly soluble in methanol (B129727) and ethanol; Soluble in polar organic solvents like dichloromethane (B109758) and ethyl acetate.[3][5] |

| ¹H NMR (CDCl₃) | A singlet is observed for the methyl protons of the bridging acetates. For an adduct with DBU, this peak appears at 1.83 ppm.[8] |

| ¹³C NMR (CDCl₃) | The carboxylate carbons of the equatorial acetates in an adduct with DBU appear at 190.96 ppm.[8] |

Structural Parameters

The dimeric structure of rhodium(II) acetate features two rhodium atoms bridged by four acetate ligands. Each rhodium atom exhibits a distorted octahedral geometry.[2][9] Key structural parameters are detailed in Table 2.

| Parameter | Value |

| Crystal System | Monoclinic |

| Coordination Geometry | Octahedral |

| Rh-Rh Bond Length | 2.39 Å |

| Axial Ligands | Typically water or other Lewis bases |

Synthesis and Purification

Experimental Protocol for Synthesis

Rhodium(II) acetate dimer is commonly synthesized from a rhodium(III) precursor. The following protocol is a widely accepted method:

-

Reaction Setup: Suspend 10.0 g of hydrated rhodium(III) hydroxide (B78521) (Rh(OH)₃·H₂O) in 400 mL of glacial acetic acid in a round-bottom flask equipped with a reflux condenser.[10]

-

Reflux: Heat the suspension to reflux for approximately 18 hours. During this time, the solid will dissolve, yielding a deep emerald-green solution.[10]

-

Solvent Removal: Remove the bulk of the acetic acid by evaporation on a steam bath. Heat the resulting residue at 120 °C for 1 hour to remove any remaining traces of acetic acid.[10]

-

Extraction: Extract the residue with boiling acetone (B3395972) until the extract is colorless.[10]

-

Crystallization: Filter the hot acetone extract through a fritted glass filter and concentrate the volume to one-third on a steam bath. Place the concentrated solution in a refrigerator to induce crystallization.[10]

-

Isolation: Collect the resulting dark green crystals by filtration, wash with a small amount of ice-cold acetone, and dry at 110 °C.[10]

Purification

The crude product can be purified by recrystallization. A common method involves dissolving the dimer in boiling methanol, filtering the solution, and allowing it to cool to yield crystals of the methanol adduct. The methanol can then be removed by heating under vacuum.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for the characterization of rhodium(II) acetate dimer and its adducts.

Sample Preparation:

-

Dissolve 5-10 mg of the rhodium(II) acetate dimer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

Data Acquisition (¹H NMR):

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

The methyl protons of the acetate ligands are expected to appear as a single sharp peak.

Data Acquisition (¹³C NMR):

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Two signals are expected: one for the methyl carbons and one for the carboxylate carbons.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides definitive structural information.

Crystal Growth:

-

Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of the dimer in an appropriate solvent system (e.g., slow diffusion of hexanes into a chloroform (B151607) solution).[8]

Data Collection and Refinement:

-

Mount a suitable crystal on a diffractometer.[8]

-

Collect diffraction data, typically at low temperature (e.g., 100 K) using Mo Kα radiation.[8]

-

Solve the structure using direct methods and refine the model using full-matrix least-squares.[8]

Reactivity and Catalytic Applications

Rhodium(II) acetate dimer is a highly effective catalyst for a range of organic transformations, primarily involving the transfer of carbene and nitrene groups. Its catalytic activity stems from the ability of the rhodium centers to coordinate with diazo compounds, facilitating the extrusion of nitrogen gas and the formation of a rhodium-carbene intermediate.

Cyclopropanation

Rhodium(II) acetate dimer is a widely used catalyst for the cyclopropanation of alkenes with diazo compounds, such as ethyl diazoacetate.[5][9] The reaction proceeds via a rhodium-carbene intermediate which then reacts with the alkene in a concerted fashion.[11]

C-H Bond Insertion

A significant application of rhodium(II) acetate dimer is in C-H insertion reactions. This allows for the direct functionalization of otherwise unreactive C-H bonds, providing a powerful tool for the synthesis of complex molecules.[12] The mechanism involves the insertion of a rhodium-carbene into a C-H bond, which is believed to proceed through a concerted, three-centered transition state.[12]

Ylide Formation

Rhodium(II) acetate dimer catalyzes the formation of ylides from diazo compounds and heteroatom-containing substrates (e.g., sulfides, amines, ethers). These ylides can then undergo subsequent rearrangements or reactions, providing access to a diverse range of molecular architectures.[12]

Applications in Drug Development

The catalytic prowess of rhodium(II) acetate dimer in forming C-C and C-heteroatom bonds makes it an invaluable tool in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] Its ability to facilitate stereoselective transformations is particularly crucial in the synthesis of chiral drug molecules. Notable applications include the synthesis of intermediates for β-lactam antibiotics and other complex heterocyclic systems found in medicinally active compounds.[13][14] For instance, it has been employed in key steps for the synthesis of intermediates for anticancer and cardiovascular drugs.[1]

References

- 1. Rh 110: Rhodium (II) acetate | CAS 15956 28 2 | Johnson Matthey [matthey.com]

- 2. Rhodium(II)_acetate [chemeurope.com]

- 3. Rhodium(II) acetate dimer | 15956-28-2 [amp.chemicalbook.com]

- 4. NMR Periodic Table: Rhodium NMR [imserc.northwestern.edu]

- 5. guidechem.com [guidechem.com]

- 6. 1H, 13C and 15N NMR studies on adducts formation of rhodium(II) tetraacylates with some azoles in CDCl3 solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Rhodium(II) acetate - Wikipedia [en.wikipedia.org]

- 10. chemistry.illinois.edu [chemistry.illinois.edu]

- 11. Exchange of equatorial ligands in protein-bound paddlewheel Ru25+ complexes: new insights from X-ray crystallography and quantum chemistry - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. research.ed.ac.uk [research.ed.ac.uk]

- 14. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties and Stability of Rhodium(II) Acetate

Rhodium(II) acetate (B1210297), with the chemical formula Rh₂(O₂CCH₃)₄, is a coordination complex renowned for its utility as a catalyst in a wide array of organic transformations. This guide provides a detailed overview of its physical appearance, structural features, and stability under various conditions, tailored for researchers, scientists, and professionals in drug development.

Physical Appearance and Structure

Rhodium(II) acetate is most commonly encountered as an emerald green or dark green powder.[1][2] It can also be obtained in the form of greenish-black crystals. The vibrant color is a characteristic feature of this dimeric complex.

The core of rhodium(II) acetate consists of a pair of rhodium atoms linked by a Rh-Rh single bond.[1][2] This dimeric structure is further characterized by four bridging acetate ligands, which create a "paddlewheel" conformation around the dirhodium core. Each rhodium atom adopts an octahedral coordination geometry, defined by the four oxygen atoms from the acetate ligands, the opposing rhodium atom, and an axial ligand, which is typically a solvent molecule such as water.[1][2] The complex has a monoclinic crystal structure.[1][2] This unique structural arrangement is pivotal to its catalytic activity and stability.

Stability Profile

Rhodium(II) acetate exhibits good chemical stability, making it a robust and reliable catalyst for laboratory and industrial applications.[3]

2.1 Thermal Stability The compound is stable at room temperature in closed containers under normal storage and handling conditions. It has a melting point of approximately 205 °C, though some sources indicate it decomposes above 100 °C.[2] It is noted to be stable below 240 °C but will decompose at higher temperatures.[3] Thermal decomposition in a nitrogen atmosphere occurs between 300–400 °C to yield rhodium metal particles.[4] In a hydrogen atmosphere, this reduction to metallic rhodium can occur at a much lower temperature, around 120 °C.[4]

2.2 Air and Moisture Stability Rhodium(II) acetate is an air-stable solid.[5] However, it is described as being hygroscopic, meaning it has a tendency to absorb moisture from the air.[3] Therefore, it is recommended to store it in a cool, dry, well-ventilated area in a tightly closed container.

2.3 Solubility and Solvent Stability Rhodium(II) acetate is soluble in water and polar organic solvents.[1][2] Its solubility in water is a useful property that distinguishes it from similar catalysts like copper(II) acetate, which is only soluble in non-aqueous solutions.[1] It is also soluble in common organic solvents such as methanol (B129727), ethyl acetate, and dichloromethane.[3] The complex can form adducts with various solvents, which may result in solutions of different colors, ranging from green to orange and red.[3] Heating these solvates, for instance, to 120 °C can remove the coordinated solvent molecules.[3]

Data Presentation

The following tables summarize the key quantitative data for rhodium(II) acetate.

Table 1: Physical and Chemical Properties of Rhodium(II) Acetate

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₁₂O₈Rh₂ | [2] |

| Molar Mass | 441.99 g/mol | [2] |

| Appearance | Emerald green to dark green powder/crystals | [1][2] |

| Melting Point | 205 °C | |

| Decomposition Temp. | >100 °C; Stable up to 240 °C | [2][3] |

| Density | 1.126 g/cm³ | [2] |

| Crystal Structure | Monoclinic | [2] |

Table 2: Structural Parameters of Rhodium(II) Acetate

| Parameter | Value | Reference(s) |

| Coordination Geometry | Octahedral | [1][2] |

| Rh-Rh Bond Length | 2.39 Å | [1] |

Table 3: Solubility Profile of Rhodium(II) Acetate

| Solvent | Solubility | Reference(s) |

| Water | Soluble | [1][2] |

| Methanol | Soluble | |

| Ethanol (B145695) | Slightly Soluble / Forms Solvates | [3] |

| Ethyl Acetate | Soluble | [3] |

| Dichloromethane | Soluble | [3] |

| Polar Organic Solvents | Generally Soluble | [1][2] |

Experimental Protocols

4.1 Synthesis of Rhodium(II) Acetate Dimer

This protocol is based on the reaction of hydrated rhodium(III) chloride with sodium acetate in a mixed solvent system.[6]

-

Materials:

-

Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)

-

Sodium acetate trihydrate (NaOAc·3H₂O)

-

Glacial acetic acid (CH₃COOH)

-

Anhydrous ethanol (C₂H₅OH)

-

Anhydrous methanol (CH₃OH) for recrystallization

-

-

Procedure:

-

To a 25 mL three-neck flask, add rhodium(III) chloride trihydrate (e.g., 0.20 g, 0.76 mmol), sodium acetate trihydrate (e.g., 0.40 g, 2.94 mmol), glacial acetic acid (e.g., 4.05 mL, 0.071 mol), and anhydrous ethanol (e.g., 4.00 mL).[6]

-

Ensure the mixture is thoroughly shaken and mixed.

-

Under a nitrogen atmosphere, stir the reaction mixture and slowly heat to reflux for 2 hours.[6]

-

After the reaction is complete, cool the reaction solution to room temperature.

-

Place the flask at 4 °C and let it stand for 6-8 hours to allow for complete crystallization.

-

Filter the mixture to collect the crude product as a solid precipitate (filter cake).

-

Proceed with purification by recrystallization.

-

4.2 Purification by Recrystallization

This protocol describes the purification of the crude rhodium(II) acetate product.[3]

-

Materials:

-

Crude rhodium(II) acetate

-

Anhydrous methanol or ethanol

-

-

Procedure:

-

Dissolve the crude rhodium(II) acetate solid in a minimal amount of boiling anhydrous methanol or ethanol.[3]

-

If the solution contains insoluble impurities, perform a hot gravity filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

To maximize crystal formation, place the flask in an ice bath for at least 15 minutes.[7][8]

-

Collect the purified emerald green crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

-

Dry the crystals. To obtain the unsolvated dimer, the resulting solvate can be heated to 120 °C to remove the coordinated solvent.[3]

-

4.3 Thermal Stability Analysis by Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for assessing the thermal stability of rhodium(II) acetate.

-

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

-

-

Procedure:

-

Place a small, accurately weighed sample of rhodium(II) acetate monohydrate into the TGA sample pan.

-

Heat the sample from ambient temperature to a final temperature (e.g., 500-800 °C) at a controlled heating rate (e.g., 10 °C/min).[4][9]

-

Conduct the experiment under a controlled atmosphere, typically flowing nitrogen or hydrogen, to study decomposition patterns under inert or reducing conditions, respectively.[4][9]

-

Simultaneously perform DSC to measure heat flow and identify thermal events like dehydration and decomposition.

-

Record the mass loss as a function of temperature. The resulting TGA curve will show distinct steps corresponding to the loss of water molecules and the subsequent decomposition of the acetate ligands to form metallic rhodium.[4][9]

-

Visualization of Structure and Stability

The stability of rhodium(II) acetate is intrinsically linked to its robust paddlewheel structure. The dimeric core is sterically shielded by the bridging acetate ligands, and the axial positions are available for coordination with solvent molecules or other Lewis bases, which can influence its reactivity and stability in solution.

Caption: Dimeric structure of Rhodium(II) acetate and its stability factors.

References

- 1. Rhodium(II)_acetate [chemeurope.com]

- 2. Rhodium(II) acetate - Wikipedia [en.wikipedia.org]

- 3. guidechem.com [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Rh 110: Rhodium (II) acetate | CAS 15956 28 2 | Johnson Matthey [matthey.com]

- 6. CN102924259A - Synthetic method of rhodium acetate - Google Patents [patents.google.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Rhodium-Rhodium Bond in Dirhodium Tetraacetate

Abstract: Dirhodium(II) tetraacetate, [Rh₂(OAc)₄], is a paddlewheel-type dinuclear complex that has garnered significant interest in catalysis, materials science, and medicinal chemistry. Central to its unique reactivity and structural properties is the rhodium-rhodium (Rh-Rh) bond. This technical guide provides a detailed examination of the electronic structure, bond characteristics, and spectroscopic signatures of this metal-metal bond. It is intended for researchers, scientists, and drug development professionals seeking a fundamental understanding of this important chemical entity.

The Nature of the Rhodium-Rhodium Bond

Dirhodium(II) tetraacetate and its derivatives feature a distinctive "paddlewheel" structure where two rhodium atoms are held in close proximity by four bridging carboxylate ligands.[1] This framework facilitates a direct metal-metal bond, which is a defining characteristic of the molecule. Each rhodium atom is in the +2 oxidation state, a relatively uncommon state for mononuclear rhodium compounds but one that is stabilized in this dimeric form.[2]

Electronic Structure and Molecular Orbitals

The interaction between the two Rh(II) centers, each with a d⁷ electron configuration, leads to the formation of a set of molecular orbitals (MOs) that define the Rh-Rh bond. The resulting electron configuration is σ²π⁴δ²δ²π⁴.[2] This configuration indicates a net single bond between the two rhodium atoms, composed of one σ bond, two π bonds, and one δ bond, which are counteracted by electrons in the corresponding antibonding orbitals. The highest occupied molecular orbital (HOMO) is the π* orbital, and the lowest unoccupied molecular orbital (LUMO) is the σ* orbital. The presence of electrons in antibonding orbitals makes this an "electron-rich" single bond.[2]

Caption: Molecular orbital energy levels for the Rh-Rh bond.

Bond Length and Influence of Axial Ligands

The Rh-Rh bond length in dirhodium tetraacetate dihydrate, [Rh₂(OAc)₄(H₂O)₂], has been determined by single-crystal X-ray diffraction to be approximately 2.3855 Å.[3][4] This distance is sensitive to the nature of the ligands coordinated to the axial positions of the dirhodium core.[1] The coordination of Lewis bases (L) at these axial sites leads to an elongation of the Rh-Rh bond.[1] This "trans influence" is a result of the axial ligand donating electron density into the Rh-Rh σ* antibonding orbital. The Rh-Rh bond length can vary in the range of 2.38 to 2.52 Å depending on the coordinating ligand.[1] For example, the Rh-Rh bond lengths are 2.421(4) Å, 2.427(1) Å, and 2.406(3) Å for adducts with triphenylstibine, triphenylarsine, and dibenzyl sulphide, respectively.[5]

Quantitative Data Summary

The following table summarizes key quantitative data for the Rh-Rh bond in dirhodium tetraacetate and its adducts, compiled from crystallographic and spectroscopic studies.

| Parameter | Value | Conditions/Compound | Reference(s) |

| Bond Length | |||

| Rh-Rh Distance | 2.3855 (5) Å | [Rh₂(OAc)₄(H₂O)₂] | [3] |

| Rh-Rh Distance Range | 2.38 - 2.52 Å | Dependent on axial ligand | [1] |

| Rh-Rh Distance | 2.421 (4) Å | [Rh₂(OAc)₄(SbPh₃)₂] | [5] |

| Rh-Rh Distance | 2.427 (1) Å | [Rh₂(OAc)₄(AsPh₃)₂] | [5] |

| Rh-Rh Distance | 2.406 (3) Å | [Rh₂(OAc)₄(benzyl₂S)₂] | [5] |

| Spectroscopy | |||

| Rh-Rh Stretch (Raman) | ~300 cm⁻¹ | Theoretical calculation for Rh(II)-Rh(II) dimers | [6] |

| UV-Vis λₘₐₓ (Band I) | ~580 nm (π* → σ*) | [Rh₂(OAc)₄] in HEPES buffer | [7] |

| UV-Vis λₘₐₓ (Band II) | ~450 nm | [Rh₂(OAc)₄] in HEPES buffer, insensitive to axial ligand | [2][7] |

| XPS Binding Energy | |||

| Rh 3d₅/₂ (Metallic Rh⁰) | 307.4 - 307.53 eV | Polycrystalline Rh foil | [8][9] |

| Rh 3d₅/₂ (Oxidized Rh³⁺) | 308.1 eV (as Rh₂O₃) | Oxidized Rh species | [9] |

Experimental Protocols

Synthesis of Dirhodium(II) Tetraacetate

A common laboratory synthesis involves the reaction of rhodium(III) chloride hydrate (B1144303) with acetic acid in the presence of a reducing agent, often an alcohol like ethanol, which also acts as a solvent. The mixture is refluxed, leading to the formation of the characteristic emerald-green dirhodium tetraacetate product.

References

- 1. researchgate.net [researchgate.net]

- 2. par.nsf.gov [par.nsf.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Rhodium(II) acetate - Wikipedia [en.wikipedia.org]

- 5. Dirhodium(II,II) tetra-acetate complexes with axially co-ordinated triphenylstibine, triphenylarsine, and dibenzyl sulphide ligands. The syntheses, properties, and X-ray crystal structures of [Rh2(O2CMe)4(SbPh3)2], [Rh2(O2CMe)4(AsPh3)2], and [Rh2(O2CMe)4{S(CH2Ph)2}2] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Reactivity of a fluorine-containing dirhodium tetracarboxylate compound with proteins - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00082B [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to the Spectroscopic Data of Rhodium(II) Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for rhodium(II) acetate (B1210297), a key organometallic complex with significant applications in catalysis and pharmaceutical development. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering insights into its unique dimeric "paddlewheel" structure.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for rhodium(II) acetate and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise ¹H and ¹³C NMR data for the unsolvated rhodium(II) acetate dimer are challenging to obtain due to its paramagnetic nature and tendency to form adducts. The data presented below are for a representative adduct and should be interpreted with this consideration.

Table 1: ¹H and ¹³C NMR Data for a Rhodium(II) Acetate Adduct

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | 1.83 | Singlet | Methyl protons of bridging acetate ligands |

| ¹³C | 190.96 | - | Carboxylate carbons of equatorial acetates |

| 22.91 | - | Methyl carbons of bridging acetates |

Note: Data corresponds to a 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) adduct in CDCl₃. The presence of axial ligands can influence the chemical shifts.

Table 2: ¹⁰³Rh NMR Data for Rhodium(II) Acetate Dimer

| Nucleus | Chemical Shift (δ) ppm | Solvent |

| ¹⁰³Rh | 7301 | CD₃CN |

Infrared (IR) Spectroscopy

The IR spectrum of rhodium(II) acetate is characterized by strong absorptions corresponding to the carboxylate groups.

Table 3: Characteristic IR Absorption Bands for Rhodium(II) Acetate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1580 | Strong | Asymmetric ν(COO) stretch |

| ~1420 | Strong | Symmetric ν(COO) stretch |

| ~700-600 | Medium | O-C-O bending mode |

| ~400-300 | Medium | ν(Rh-O) stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of rhodium(II) acetate is characterized by two main absorption bands in the visible region, which are sensitive to the solvent and the presence of axial ligands.[1][2]

Table 4: UV-Vis Absorption Maxima for Rhodium(II) Acetate

| Solvent | Band I (λ_max, nm) | Band II (λ_max, nm) | Electronic Transition (Band I) |

| Dichloromethane | 661 | ~450 | π(Rh₂) → σ(Rh₂) |

| Water | 584 | ~440 | π(Rh₂) → σ(Rh₂)[2] |

| Ethanol | ~550-600 | ~450 | π(Rh₂) → σ(Rh₂) |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented.

NMR Spectroscopy

2.1.1 ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the rhodium(II) acetate compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃CN). The choice of solvent is critical as rhodium(II) acetate can form adducts.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum. Due to the potential for paramagnetism, it may be necessary to use a wider spectral window and shorter relaxation delays.

-

For ¹³C NMR, acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon environment. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak.

2.1.2 ¹⁰³Rh NMR Spectroscopy

Due to the low sensitivity of the ¹⁰³Rh nucleus, direct observation is challenging. Indirect methods are typically employed.

-

Sample Preparation: Prepare a concentrated solution of rhodium(II) acetate in a suitable deuterated solvent (e.g., CD₃CN).

-

Instrumentation: A high-field NMR spectrometer equipped with a broadband probe is required.

-

Data Acquisition: Employ a two-dimensional heteronuclear correlation experiment such as ¹H-¹⁰³Rh Heteronuclear Multiple Quantum Coherence (HMQC). This experiment transfers magnetization from the more sensitive ¹H nuclei to the ¹⁰³Rh nucleus, significantly enhancing the signal. Alternatively, a proton-detected triple resonance experiment (¹H{¹³C}¹⁰³Rh) can be used for rapid detection.

-

Data Processing: Process the 2D data to obtain the ¹⁰³Rh chemical shift from the correlation signals.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the solid rhodium(II) acetate sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

Data Processing: Identify and label the significant absorption bands in the spectrum.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of rhodium(II) acetate in a UV-transparent solvent (e.g., dichloromethane, water, ethanol). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0 at the wavelength of maximum absorption.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Record the absorption spectrum over a range of wavelengths, typically from 200 to 800 nm.

-

-

Data Processing: Identify the wavelengths of maximum absorbance (λ_max) and their corresponding absorbance values.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the relationship between the different techniques.

References

A Technical Guide to the Discovery and Initial Applications of Rhodium Carboxylates

Audience: Researchers, scientists, and drug development professionals.

Core Topic: A comprehensive overview of the foundational synthesis, structural elucidation, and the seminal catalytic applications of dirhodium(II) carboxylate complexes, particularly dirhodium(II) tetraacetate.

Introduction and Discovery

The field of transition metal catalysis was significantly advanced by the discovery and application of dirhodium(II) carboxylates. These compounds, most notably dirhodium(II) tetraacetate, Rh₂(OAc)₄, have become indispensable tools in organic synthesis, renowned for their exceptional ability to catalyze a wide array of transformations involving diazo compounds. Their unique "paddlewheel" structure, featuring a Rh-Rh single bond and open axial coordination sites, is central to their catalytic prowess. This guide details the initial synthesis, structural characterization, and the pioneering applications that established rhodium carboxylates as cornerstone catalysts for cyclopropanation and carbon-hydrogen (C-H) bond insertion reactions.

Initial Synthesis and Structural Elucidation

While rhodium(II) acetate (B1210297) was known earlier, its definitive structural characterization was a landmark event. In 1971, F. A. Cotton and his colleagues elucidated the precise molecular structure of dirhodium(II) tetraacetate dihydrate through X-ray crystallography.[1][2] Their work confirmed the now-famous paddlewheel structure, showing a dimeric complex with four bridging acetate ligands. Each rhodium atom possesses a nearly octahedral geometry, coordinated to four oxygen atoms, the other rhodium atom, and an axial water molecule.[1] This structural insight was crucial for understanding the subsequent catalytic mechanisms.

The initial preparations involved heating hydrated rhodium(III) chloride in acetic acid or a mixture of acetic acid and methanol.[3] This reductive carboxylation remains a common and effective method for synthesizing the emerald-green Rh₂(OAc)₄ powder.

Diagram 1: Historical Development Workflow The following diagram illustrates the logical progression from the synthesis and structural confirmation of rhodium carboxylates to their primary catalytic applications.

Experimental Protocols: Foundational Syntheses

The following sections provide detailed methodologies for the synthesis of the core catalyst and a representative initial catalytic application.

Synthesis of Dirhodium(II) Tetraacetate, Rh₂(OAc)₄

This protocol is adapted from standard early procedures for the preparation of rhodium(II) acetate.

| Parameter | Value / Description |

| Reactants | Hydrated rhodium(III) chloride (RhCl₃·xH₂O), Glacial Acetic Acid (CH₃COOH) |

| Solvent | Glacial Acetic Acid |

| Procedure | 1. A suspension of RhCl₃·xH₂O is made in glacial acetic acid. 2. The mixture is heated at reflux for several hours (e.g., 18 hours). The color of the solution changes to a deep emerald-green. 3. The bulk of the acetic acid is removed by evaporation (e.g., on a steam bath). 4. Residual traces of acid are removed by heating the solid residue at a higher temperature (e.g., 120 °C for 1 hour). 5. The crude product is purified by extraction with a suitable solvent like boiling acetone, followed by filtration and crystallization upon cooling. |

| Product | Emerald-green powder of Rh₂(OAc)₄. |

| Reference | Adapted from general procedures described in the literature.[3] |

General Protocol for Rhodium-Catalyzed Cyclopropanation

This protocol is based on the seminal work by Anciaux, Hubert, Noels, and Teyssié, which systematically investigated the scope of this reaction.

| Parameter | Value / Description |

| Catalyst | Dirhodium(II) tetraacetate, Rh₂(OAc)₄ |

| Reactants | Alkene (Olefin), Ethyl Diazoacetate (EDA) |

| Solvent | Typically the alkene itself (if liquid and in excess) or an inert solvent like dichloromethane. |

| Procedure | 1. The alkene and the rhodium catalyst are placed in a reaction flask equipped with a dropping funnel and a condenser. 2. The mixture is brought to the desired temperature (e.g., reflux). 3. A solution of ethyl diazoacetate in the alkene or solvent is added dropwise to the reaction mixture over several hours. 4. After the addition is complete, the reaction is maintained at temperature until nitrogen evolution ceases. 5. The product mixture is cooled, and the excess alkene/solvent is removed under reduced pressure. 6. The resulting cyclopropane (B1198618) carboxylates are purified by distillation or chromatography. |

| Analysis | Product yields and isomeric ratios (Z/E or cis/trans) are determined by gas-liquid chromatography (GLC/VPC) and NMR spectroscopy. |

| Reference | Anciaux, A. J.; Hubert, A. J.; Noels, A. F.; Petiniot, N.; Teyssié, P. J. Org. Chem.1980 , 45 (4), 695–702. |

Initial Catalytic Applications

The discovery that Rh₂(OAc)₄ could efficiently decompose diazo compounds under mild conditions unlocked its potential as a powerful catalyst. The key intermediate in these transformations is a rhodium-carbene species, which then engages in further reactions.

Cyclopropanation of Alkenes

One of the first and most significant applications of rhodium carboxylates was in the cyclopropanation of olefins. The group of Teyssié and Hubert published a comprehensive study in 1980 demonstrating that Rh₂(OAc)₄ was a highly efficient and selective catalyst for this transformation, surpassing traditional copper catalysts in many aspects.

Diagram 2: Catalytic Cycle for Rhodium-Catalyzed Cyclopropanation

The reaction proceeds via the formation of a rhodium-carbene intermediate, which then transfers the carbene moiety to the alkene in a concerted fashion. A key advantage of the rhodium-catalyzed process is its high stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product.

Table 1: Early Results for Rh₂(OAc)₄-Catalyzed Cyclopropanation of Olefins with Ethyl Diazoacetate (EDA)

| Olefin | Catalyst | Overall Yield (%) | Isomer Ratio (Z/E) |

| 1-Heptene | Rh₂(OAc)₄ | 80 | 1.1 |

| Styrene | Rh₂(OAc)₄ | 85 | 1.6 |

| Cyclohexene | Rh₂(OAc)₄ | 95 | 3.5 |

| 1,5-Cyclooctadiene | Rh₂(OAc)₄ | 90 | 3.0 |

| Myrcene (at C1=C2) | Rh₂(OAc)₄ | 70 | 1.0 |

Data extracted from Anciaux et al., J. Org. Chem. 1980, 45, 695-702 and related works from the group.

Carbon-Hydrogen (C-H) and Heteroatom-Hydrogen (X-H) Insertion

Perhaps the most groundbreaking application discovered was the catalytic insertion of a rhodium-carbene into C-H and X-H bonds. In 1973, Teyssié and coworkers reported the highly efficient insertion of the carbethoxycarbene moiety from EDA into the O-H bond of alcohols.[3] These reactions were noted to be nearly quantitative at room temperature with very low catalyst loadings.[3]

This work was soon extended to insertions into unactivated C-H bonds, a transformation that was previously extremely challenging. Pioneering studies by Teyssié demonstrated that rhodium complexes were far superior to copper catalysts for these reactions.[4] This discovery opened a new paradigm in organic synthesis, allowing for the direct functionalization of otherwise inert C-H bonds. The general reactivity trend observed was insertion into tertiary C-H > secondary C-H > primary C-H bonds.

Diagram 3: Mechanism of C-H Insertion

Table 2: Early Results for Rhodium-Catalyzed Insertion of Ethyl Diazoacetate (EDA) into X-H Bonds

| Substrate (R-O-H) | Catalyst | Product (R-O-CH₂COOEt) Yield (%) |

| Ethanol | Rh₂(OAc)₄ | ~95 |

| t-Butanol | Rh₂(OAc)₄ | ~95 |

| Water | Rh₂(OAc)₄ | 85 |

| Acetic Acid | Rh₂(OAc)₄ | 90 |

Data extracted from Paulissen, R.; Reimlinger, H.; Hayez, E.; Hubert, A. J.; Teyssié, P. Tetrahedron Lett. 1973, 14 (24), 2233–2236.[3] The reactions were reported as "nearly quantitative," with the balance being carbene dimerization products (ethyl maleate (B1232345) and fumarate).[3]

Conclusion

The initial discovery, synthesis, and structural elucidation of dirhodium(II) carboxylates in the early 1970s set the stage for a revolution in synthetic organic chemistry. The pioneering work on their application in cyclopropanation and, most significantly, C-H and X-H insertion reactions provided chemists with unprecedented tools for molecular construction. These foundational studies demonstrated the unique reactivity of rhodium-carbene intermediates and established dirhodium(II) tetraacetate as a mild, efficient, and selective catalyst. The principles uncovered in this early work continue to underpin modern synthetic strategies, including the development of advanced chiral rhodium catalysts for asymmetric synthesis, which are of paramount importance in drug development and materials science.

References

Unraveling the Electronic Landscape of a Versatile Catalyst: A Theoretical Guide to Dirhodium(II) Tetraacetate

An in-depth exploration of the theoretical and computational methodologies used to elucidate the electronic structure of dirhodium(II) tetraacetate, a pivotal catalyst in modern organic synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's fundamental properties.

Dirhodium(II) tetraacetate, with the chemical formula Rh₂(OAc)₄, is a coordination complex renowned for its catalytic prowess, particularly in promoting carbene and nitrene transfer reactions.[1][2] Its unique "paddlewheel" structure, featuring a rhodium-rhodium single bond, is central to its reactivity.[3][4] Understanding the intricacies of its electronic structure is paramount for optimizing existing catalytic systems and designing novel therapeutic agents. This technical guide delves into the theoretical studies that have illuminated the electronic configuration, bonding, and properties of rhodium acetate (B1210297), providing a comprehensive overview for the scientific community.

The Rhodium-Rhodium Bond: A Tale of Theoretical Scrutiny